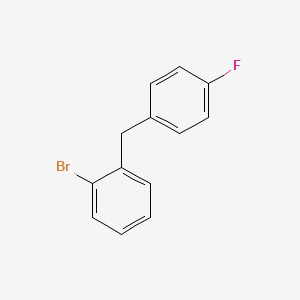

1-Bromo-2-(4-fluorobenzyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-(4-fluorobenzyl)benzene: is an organic compound with the molecular formula C13H10BrF. It is a derivative of benzene, where a bromine atom is attached to the second carbon of the benzene ring, and a 4-fluorobenzyl group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-fluorobenzyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(4-fluorobenzyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminium tribromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(4-fluorobenzyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are used under mild conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 2-(4-fluorobenzyl)phenol when using hydroxide.

Coupling Reactions: Biphenyl derivatives are commonly formed.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2-(4-fluorobenzyl)benzene serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for creating diverse chemical entities.

Pharmaceutical Development

The compound is used as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery. For instance, it has been noted for its role in developing intermediates for anti-diabetic medications such as Empagliflozin, which acts as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor . This application highlights its relevance in addressing metabolic disorders.

Material Science

In material science, this compound is utilized in the production of advanced materials due to its unique chemical properties. The fluorine atom enhances the thermal stability and chemical resistance of polymers derived from this compound.

Case Study 1: Synthesis of Anti-Diabetic Drugs

A study detailed the synthesis of 4-substituted-1-chloro-2-(4-fluorobenzyl)benzene as an intermediate for Empagliflozin. The synthetic route involved multiple steps, including carbonyl reduction and halogenation, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: Development of Agrochemicals

Research has indicated that derivatives of this compound can be used to develop agrochemicals that improve crop yield and resistance to pests. The compound's reactivity allows for modifications that enhance biological activity against agricultural pests .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(4-fluorobenzyl)benzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product . In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-fluorobenzene: Similar structure but lacks the benzyl group.

4-Fluorobenzyl bromide: Similar structure but lacks the second benzene ring.

2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms instead of a single fluorine.

Uniqueness: 1-Bromo-2-(4-fluorobenzyl)benzene is unique due to the presence of both a bromine atom and a 4-fluorobenzyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-Bromo-2-(4-fluorobenzyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10BrF

- Molecular Weight : 265.12 g/mol

- CAS Number : 68355-79-3

The biological activity of this compound may involve several mechanisms, primarily related to its interaction with biological targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound's lipophilicity and electronic properties, enhancing its binding affinity to various biological molecules.

Target Enzymes

This compound has been studied for its inhibitory effects on several enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have shown activity against tyrosinase, an enzyme critical in melanin synthesis.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. A study focusing on related compounds found that certain derivatives showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Tyrosinase Inhibition

Tyrosinase inhibitors are of great interest due to their applications in treating hyperpigmentation disorders. A comparative study revealed that structurally similar compounds exhibited IC50 values ranging from low micromolar concentrations. For example, a derivative with a similar scaffold demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.18 | Tyrosinase Inhibitor |

| Related Compound B | 17.76 | Reference Inhibitor |

Research Findings

Recent studies have explored the structural modifications of compounds containing the 4-fluorobenzyl moiety to enhance their biological activity. For instance, the introduction of additional functional groups has been shown to improve binding affinity and selectivity towards target enzymes .

Kinetic Studies

Kinetic analyses have confirmed that certain derivatives act as competitive inhibitors of tyrosinase, providing insights into their mechanisms of action. These studies often utilize Lineweaver-Burk plots to determine kinetic parameters such as Km and Vmax.

Eigenschaften

IUPAC Name |

1-bromo-2-[(4-fluorophenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJRCJUVHMDODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.